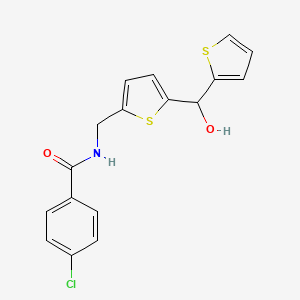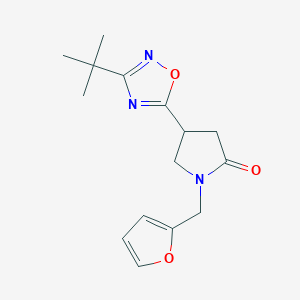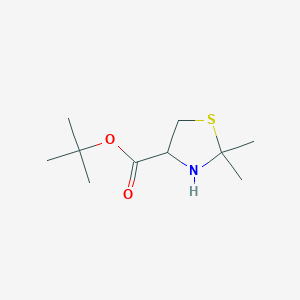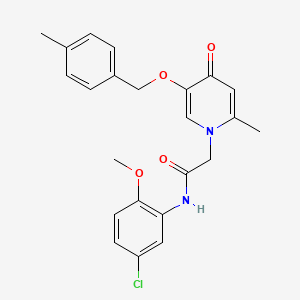![molecular formula C12H15LiN2O4 B2779002 Lithium;2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate CAS No. 2309465-52-7](/img/structure/B2779002.png)
Lithium;2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Lithium;2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate” is a chemical compound with the molecular formula C11H21NO6 . It is also known by other names such as “2-[2-(叔丁氧羰基氨基)乙氧基]乙氧基乙酸” and “叔丁基二聚乙二醇乙酸” among others .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-isocyanatoethyl (meth)acrylate with 1-bromo-2-methylpropan-2-ol . This results in bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers . The free radical polymerization of these monomers yields poly ((Br-t-BOC)-aminoethyl (meth)acrylate) bearing protected amino side groups .Molecular Structure Analysis
The molecular structure of this compound includes a lithium atom, a pyridin-2-yl group, an acetate group, and a 2-methylpropan-2-yl group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 425.7±30.0 °C and a predicted density of 1.145±0.06 g/cm3 . It is a liquid and has a yellow color . The compound should be stored at -20°C .Scientific Research Applications
Pharmacogenetics and Aging
- Pharmacogenetic Analysis of Lithium-induced Delayed Aging : Lithium has been observed to extend lifespan in Caenorhabditis elegans through a mechanism that involves altered expression of genes related to nucleosome-associated functions, indicating its role in modulating histone methylation and chromatin structure (McColl et al., 2008).
Organic Chemistry
- Hydroxymethylating Reagent : Lithium-based reagents, such as (2-Pyridyldimethylsilyl)methyl lithium, have been used for reactions with organic bromides, aldehydes, ketones, and hydrosilanes, offering an efficient method for hydroxymethylation (Itami et al., 1999).
Materials Science
Ring-opening Polymerization : Lithium amine-bis(phenolate) complexes are utilized in the ring-opening polymerization of cyclic esters, demonstrating their importance in the development of biodegradable polymers (Dean et al., 2013).
High-Voltage Electrolyte Additive : (Phenylsulfonyl)acetonitrile, a lithium compound, has been explored as an additive to form a solid electrolyte interface on LiCoO2 cathodes to improve the performance of lithium-ion batteries (Deng et al., 2019).
Neuroprotection and Neurodegenerative Disorders
- Neuroprotective Effects : Lithium exhibits neuroprotective effects, potentially relevant for the treatment of Alzheimer's disease and related neurodegenerative disorders, by modulating several homeostatic mechanisms involved in neurotrophic response, autophagy, and mitochondrial function (Forlenza et al., 2014).
properties
IUPAC Name |
lithium;2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.Li/c1-12(2,3)18-11(17)14-9-6-4-5-8(13-9)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHXCKNVGGNDBA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15LiN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2778920.png)
![(E)-2-(2-cyano-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2778922.png)

![2-(allylsulfanyl)-N-isopropyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2778926.png)



![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline](/img/structure/B2778936.png)


![2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778939.png)
![1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2778940.png)
![N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2778941.png)
![7-(hydroxymethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2778942.png)